molecular formula C15H13BrClNOS B2954962 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide CAS No. 338956-06-2

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide

Cat. No.: B2954962
CAS No.: 338956-06-2
M. Wt: 370.69
InChI Key: AWBWWDLJDAFUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” is a chemical compound with the molecular formula C10H12BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a carboxamide group and a sulfanyl group . The sulfanyl group is further attached to a bromophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds undergo nucleophilic substitution reactions . These reactions typically involve the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .

Scientific Research Applications

Chemical Transformations and Synthesis

  • N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide and related compounds are utilized in various chemical transformations. For instance, they are involved in rearrangements and halogenation reactions, as demonstrated by Acheson, Prince, and Procter (1979) in their study of indole rearrangements where similar compounds underwent transformation in the presence of halogens (Acheson, Prince, & Procter, 1979).

Material Science and Polymer Research

  • Compounds similar to this compound are used in material science, particularly in the development of new polymers. Shabanian et al. (2015) explored the use of related compounds in enhancing the thermal properties and flammability of polyamides, highlighting their relevance in material innovation (Shabanian et al., 2015).

Pharmacological Applications

  • In pharmacology, derivatives of this compound have been studied for their potential medicinal properties. For example, Ilies et al. (2003) researched halogenated sulfonamides, a category that includes compounds structurally related to this compound, for their inhibition of carbonic anhydrase isozymes, which has implications in tumor treatment (Ilies et al., 2003).

Organic Synthesis and Catalysis

  • These compounds are also important in the field of organic synthesis and catalysis. Research by Fritz et al. (2011) on sulfinamides, which are structurally related, demonstrates their utility in converting amino alcohols into morpholines, showcasing their role in complex organic synthesis processes (Fritz et al., 2011).

Future Directions

The future directions for “N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” could involve further studies on its potential antimicrobial and anticancer activities . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties in greater detail.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNOS/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBWWDLJDAFUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCSC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.